EBP-59 vs. Ciprofloxacin and Gentamicin: >267-Fold Superior MIC Against S. aureus
Against S. aureus (planktonic), EBP-59 achieved an MIC of <0.0003 mM, compared with 0.08 mM for ciprofloxacin and 0.04 mM for gentamicin in the same standardized microdilution assay [1]. Among the closest structural analogs, EBP-61 required 0.0095 mM (>32-fold higher) and EBP-62 required 0.0003 mM (comparable) [1]. This represents a >267-fold potency advantage over the fluoroquinolone standard and a >133-fold advantage over the aminoglycoside standard [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | <0.0003 mM (EBP-59) |
| Comparator Or Baseline | Ciprofloxacin: 0.08 mM; Gentamicin: 0.04 mM; EBP-61: 0.0095 mM; EBP-62: 0.0003 mM |
| Quantified Difference | >267-fold more potent than ciprofloxacin; >133-fold more potent than gentamicin; >32-fold more potent than EBP-61 |
| Conditions | Mueller Hinton Broth microdilution; S. aureus indicator strain; data from single-study direct comparison |
Why This Matters
Procurement of EBP-59 enables sub-micromolar S. aureus inhibition, dramatically reducing the compound quantity needed per assay compared to standard antibiotics or weaker analogs like EBP-61.
- [1] Pormohammad A, Moradi M, Hommes JW, et al. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. Microbiology Spectrum. 2024;12(6):e00071-24. doi:10.1128/spectrum.00071-24. Table 1. View Source
